Cas no 152300-60-2 (4-Bromo-5-thiazolecarboxylic acid ethyl ester)

4-Bromo-5-thiazolecarboxylic acid ethyl ester structure
152300-60-2 structure
Product Name:4-Bromo-5-thiazolecarboxylic acid ethyl ester
CAS No:152300-60-2
MF:C6H6BrNO2S
MW:236.086339473724
MDL:MFCD09909677
CID:99304
PubChem ID:19017717
Update Time:2025-11-02

4-Bromo-5-thiazolecarboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylicacid, 4-bromo-, ethyl ester
    • 4-BroMo-5-thiazolecarboxylic acid ethyl ester
    • ethyl 4-bromo-1,3-thiazole-5-carboxylate
    • ethyl 4-bromo-5-thiazolecarboxylate
    • ethyl 4-bromothiazole-5-carboxylate
    • 4-BroMo-thiazole-5-carboxylic acid ethyl ester
    • 5-Thiazolecarboxylicacid,4-bromo-,ethylester(9CI)
    • CS-W004509
    • AKOS015897295
    • SCHEMBL9295787
    • SY105079
    • 5-Thiazolecarboxylic acid, 4-bromo-, ethyl ester
    • DS-13852
    • 152300-60-2
    • AMY18167
    • J-520978
    • DTXSID30597418
    • BPHMYUZUYGXGTO-UHFFFAOYSA-N
    • A809286
    • FT-0645452
    • MFCD09909677
    • 4-Bromo-5-thiazolecarboxylic acid ethyl ester
    • MDL: MFCD09909677
    • Inchi: 1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
    • InChI Key: BPHMYUZUYGXGTO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OCC)SC=N1

Computed Properties

  • Exact Mass: 234.93000
  • Monoisotopic Mass: 234.93026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.654
  • Boiling Point: 289 ºC
  • Flash Point: 129 ºC
  • PSA: 67.43000
  • LogP: 2.08230

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Amadis Chemical Company Limited
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(CAS:152300-60-2)4-Bromo-5-thiazolecarboxylic acid ethyl ester
Order Number:A809286
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):409.0/1430.0
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Additional information on 4-Bromo-5-thiazolecarboxylic acid ethyl ester

Professional Introduction to 4-Bromo-5-thiazolecarboxylic acid ethyl ester (CAS No. 152300-60-2)

4-Bromo-5-thiazolecarboxylic acid ethyl ester, identified by the chemical formula C₇H₆BrN₂O₂S and bearing the CAS number 152300-60-2, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic compound features a thiazole core, a structure that has garnered considerable attention due to its versatile biological activities and synthetic potential. The presence of both bromine and ester functional groups makes it a valuable intermediate in the development of various therapeutic agents.

The thiazole ring, a five-membered aromatic structure comprising sulfur and nitrogen atoms, is well-documented for its role in medicinal chemistry. It serves as a privileged scaffold in drug design, contributing to the efficacy of numerous drugs targeting diverse diseases. The bromine substituent at the 4-position enhances the reactivity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of novel compounds with tailored pharmacological properties.

The ethyl ester group at the 5-position of the thiazole ring influences the compound's solubility and metabolic stability, making it an attractive candidate for medicinal applications. This modification can modulate the pharmacokinetic profile of derivatives, potentially improving bioavailability and reducing toxicity. In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated activities against various pathogens and inflammatory conditions.

Recent studies have highlighted the therapeutic potential of 4-Bromo-5-thiazolecarboxylic acid ethyl ester and its derivatives in addressing neurological disorders. For instance, researchers have explored its efficacy in modulating neurotransmitter pathways, suggesting its utility in treating conditions such as epilepsy and Alzheimer's disease. The bromine atom's ability to participate in metal-catalyzed reactions has also been leveraged to develop novel metal-organic frameworks (MOFs) with applications in drug delivery systems.

In addition to its pharmaceutical applications, this compound has shown promise in agricultural research. Thiazole derivatives are known for their antimicrobial properties, making them effective against plant pathogens. The structural features of 4-Bromo-5-thiazolecarboxylic acid ethyl ester contribute to its ability to inhibit bacterial and fungal growth, offering a potential solution for developing new crop protection agents.

The synthesis of 4-Bromo-5-thiazolecarboxylic acid ethyl ester typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination of a thiazole derivative followed by esterification under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for supporting industrial-scale applications and ensuring a steady supply for research purposes.

The compound's stability under various storage conditions is another critical factor influencing its practical utility. Proper handling and storage protocols are essential to maintain its integrity and prevent degradation. Researchers often employ inert atmospheres or stabilizing agents to preserve the compound's quality over extended periods.

As our understanding of molecular interactions continues to evolve, the role of heterocyclic compounds like 4-Bromo-5-thiazolecarboxylic acid ethyl ester is expected to expand further. Emerging technologies such as computational chemistry and high-throughput screening are accelerating the discovery of new derivatives with enhanced biological activities. These tools enable researchers to predict molecular properties with greater accuracy, streamlining the drug discovery process.

The ethical considerations surrounding pharmaceutical research cannot be overlooked. Responsible innovation requires adherence to stringent regulatory guidelines to ensure safety and efficacy. Collaborative efforts between academia and industry are essential for translating laboratory findings into viable therapeutic solutions that benefit society.

In conclusion, 4-Bromo-5-thiazolecarboxylic acid ethyl ester (CAS No. 152300-60-2) represents a compelling example of how structural diversity can drive therapeutic innovation. Its unique combination of functional groups positions it as a versatile intermediate for developing drugs targeting neurological disorders, infectious diseases, and agricultural challenges. As research progresses, this compound will continue to play a pivotal role in advancing our understanding of molecular interactions and improving human health.

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Amadis Chemical Company Limited
(CAS:152300-60-2)4-Bromo-5-thiazolecarboxylic acid ethyl ester
A809286
Purity:99%/99%
Quantity:5g/25g
Price ($):409.0/1430.0
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